13-Hydroxytetradeca-5,8-dienoic acid
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Overview
Description
13-Hydroxytetradeca-5,8-dienoic acid is a long-chain fatty acid with an aliphatic tail containing 13 carbon atoms. It is a hydroxylated derivative of tetradecadienoic acid, characterized by the presence of a hydroxyl group at the 13th carbon position and double bonds at the 5th and 8th positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxytetradeca-5,8-dienoic acid can be achieved through various methods. One common approach involves the hydroxylation of tetradeca-5,8-dienoic acid using specific catalysts and reagents. For instance, the use of boron trifluoride/methanol (BF3/MeOH) method is effective in preventing artificial isomerization and the formation of byproducts . Another method involves the use of sodium methoxide/methanol (NaOCH3/MeOH) for the methylester preparation of conjugated dienoic fatty acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly compounds and efficient reaction conditions, such as directed Heck-decarboxylate coupling, can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 13-Hydroxytetradeca-5,8-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the double bonds in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
13-Hydroxytetradeca-5,8-dienoic acid has a wide range of scientific research applications in various fields:
Chemistry: In chemistry, it is used as a building block for the synthesis of complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role in cellular processes and metabolic pathways. It is also used in the study of lipid metabolism and signaling .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of anticancer drugs due to its ability to induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the production of bio-based materials and as a precursor for the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of 13-Hydroxytetradeca-5,8-dienoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes like topoisomerase I, which plays a crucial role in DNA replication and repair . This inhibition leads to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 13-Hydroxytetradeca-5,8-dienoic acid include 13-Hydroxyoctadecadienoic acid and 9,12,13-trihydroxyoctadeca-10(E),15(Z)-dienoic acid .
Uniqueness: What sets this compound apart from its similar compounds is its specific hydroxylation pattern and the position of its double bonds. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
104975-29-3 |
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Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
13-hydroxytetradeca-5,8-dienoic acid |
InChI |
InChI=1S/C14H24O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h3-6,13,15H,2,7-12H2,1H3,(H,16,17) |
InChI Key |
SZLJMNKQTWONDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
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